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Abstract
This technical guide provides an in-depth historical and pharmacological overview of

furtrethonium iodide, a quaternary ammonium compound and cholinergic agonist. Initially

explored for its parasympathomimetic properties, furtrethonium iodide, also known under the

synonym Furmethide, saw clinical use in the mid-20th century, particularly for conditions such

as postoperative urinary retention and bladder paralysis. This document details its synthesis,

mechanism of action, available quantitative pharmacological data, and the experimental

protocols utilized in its evaluation. Furthermore, it elucidates the cholinergic signaling pathway

activated by furtrethonium iodide and presents a historical context for its development and

eventual decline in therapeutic use.

Introduction
Furtrethonium iodide, chemically known as furfuryltrimethylammonium iodide, is a synthetic

cholinergic agonist that mimics the effects of acetylcholine. As a quaternary ammonium

compound, it possesses a permanently charged nitrogen atom, which influences its

pharmacokinetic and pharmacodynamic properties. Its history is rooted in the broader

exploration of parasympathomimetic drugs for therapeutic purposes, particularly in the

stimulation of smooth muscle and glandular secretions. This guide aims to consolidate the

fragmented historical and pharmacological data on furtrethonium iodide to serve as a

comprehensive resource for researchers in pharmacology and drug development.
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History of Discovery and Use
While the precise moment of its first synthesis is not widely documented, literature from the late

19th and early 20th centuries describes the synthesis of related quaternary ammonium

compounds. A synthetic route for furtrethonium iodide involves the reaction of furfurylamine

with methyl iodide[1].

Furtrethonium iodide, under the name "Furmethide," was investigated for its clinical utility in

the 1940s and 1950s. Clinical studies from this era report its use in treating urinary retention

and bladder paralysis, particularly in postoperative patients and those with poliomyelitis[2][3].

The drug was valued for its ability to stimulate the detrusor muscle of the bladder, promoting

micturition. However, with the development of more selective and potent muscarinic agonists

with fewer side effects, the clinical use of furtrethonium iodide has largely been discontinued.

Synthesis
The synthesis of furtrethonium iodide (furfuryltrimethylammonium iodide) is a straightforward

quaternization reaction.

Experimental Protocol: Synthesis of Furtrethonium
Iodide
Reactants:

Furfurylamine

Methyl iodide

Procedure:

Furfurylamine is dissolved in a suitable solvent, such as ethanol or acetone.

An excess of methyl iodide is added to the solution.

The reaction mixture is stirred at room temperature or gently heated to accelerate the

reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1218996?utm_src=pdf-body
https://www.chemsrc.com/en/cas/541-64-0_443458.html
https://www.benchchem.com/product/b1218996?utm_src=pdf-body
https://emedicine.medscape.com/article/321273-medication
https://pubmed.ncbi.nlm.nih.gov/18908432/
https://www.benchchem.com/product/b1218996?utm_src=pdf-body
https://www.benchchem.com/product/b1218996?utm_src=pdf-body
https://www.benchchem.com/product/b1218996?utm_src=pdf-body
https://www.benchchem.com/product/b1218996?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The quaternary ammonium salt, furtrethonium iodide, precipitates out of the solution as a

solid.

The solid product is collected by filtration, washed with a cold solvent to remove any

unreacted starting materials, and dried under a vacuum.

This method, referenced in historical chemical literature, provides a reliable means of

producing the compound for experimental purposes[1].

Pharmacological Profile
Furtrethonium iodide is a direct-acting cholinergic agonist with a primary effect on muscarinic

acetylcholine receptors. Its parasympathomimetic actions include the contraction of smooth

muscles and the stimulation of exocrine glands.

Mechanism of Action
Furtrethonium iodide exerts its effects by binding to and activating muscarinic acetylcholine

receptors (mAChRs), which are G protein-coupled receptors (GPCRs). There are five subtypes

of muscarinic receptors (M1-M5), and the specific effects of furtrethonium iodide depend on

the receptor subtype predominantly expressed in a given tissue. The therapeutic effect on the

urinary bladder is primarily mediated through the stimulation of M3 muscarinic receptors on the

detrusor smooth muscle, leading to its contraction and an increase in intravesical pressure.

Quantitative Pharmacological Data
Quantitative pharmacological data for furtrethonium iodide itself is scarce in modern

literature. However, a 1980 study on its close analog, 5-methylfurtrethonium iodide (5-

methylfurmethide), provides valuable insight into its potency and efficacy at muscarinic

receptors.

Table 1: Pharmacological Activity of 5-Methylfurtrethonium Iodide at Muscarinic Receptors in

Guinea-Pig Ileum[4]
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Parameter Value

ED50 2.75 ± 0.22 x 10⁻⁸ M

Dissociation Constant (KA) 7.22 ± 0.15 x 10⁻⁷ M

Relative Affinity (vs. Acetylcholine) 1.33

Relative Intrinsic Efficacy (vs. Acetylcholine) 1.54

ED50: The concentration of the drug that produces 50% of the maximal response. KA: The

equilibrium dissociation constant, a measure of the drug's affinity for the receptor.

Experimental Protocols
The pharmacological parameters for 5-methylfurtrethonium iodide were determined using

classical organ bath experiments.

Protocol: Determination of Muscarinic Agonist Activity in Guinea-Pig Ileum[4]

Tissue Preparation: A segment of the longitudinal muscle from the guinea-pig ileum is

dissected and mounted in an organ bath containing a physiological salt solution (e.g.,

Tyrode's solution) maintained at 37°C and aerated with a 95% O₂ / 5% CO₂ mixture.

Concentration-Response Curve: Cumulative concentration-response curves are generated

by adding increasing concentrations of the agonist (5-methylfurtrethonium iodide or

acetylcholine) to the organ bath and recording the resulting muscle contraction isometrically.

Receptor Inactivation: To determine the dissociation constant (KA), a portion of the

muscarinic receptors are irreversibly inactivated by treating the tissue with

phenoxybenzamine.

Post-Inactivation Concentration-Response: A second concentration-response curve for the

agonist is then generated in the phenoxybenzamine-treated tissue.

Data Analysis: The ED50 values are calculated from the concentration-response curves. The

KA and intrinsic efficacy are determined by analyzing the shift in the concentration-response

curves before and after partial receptor inactivation.
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Signaling Pathway
As a muscarinic agonist, furtrethonium iodide activates intracellular signaling cascades upon

binding to its target receptors. The primary pathway for M3 receptor activation in smooth

muscle involves the Gq/11 family of G proteins.
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Caption: M3 Muscarinic Receptor Signaling Pathway.

Upon activation of the M3 receptor by furtrethonium iodide, the associated Gq/11 protein

activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate

(PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol

(DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic

reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺,

along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of

contractile proteins and subsequent smooth muscle contraction.

Conclusion
Furtrethonium iodide represents an early chapter in the history of uropharmacology and the

therapeutic application of parasympathomimetic agents. While its clinical use has been

superseded by newer, more selective drugs, its study provides valuable insights into the
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fundamental principles of cholinergic pharmacology. The information compiled in this guide,

from its synthesis to its mechanism of action and historical context, serves as a technical

resource for understanding the pharmacological properties of this and related cholinergic

compounds. Further research to delineate its binding affinities at all muscarinic receptor

subtypes and to fully characterize its G-protein coupling profile would provide a more complete

understanding of this historical pharmacological agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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